molecular formula C22H16Cl2N2O3 B11623939 3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B11623939
M. Wt: 427.3 g/mol
InChI Key: FYNAOVKMEGYXQE-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a chlorobenzoxazole derivative and then introduce the amide group. Detailed reaction conditions would depend on the specific synthetic route.

      Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research labs can synthesize it on a smaller scale.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reactions involving this compound could use reagents like acids, bases, or metal catalysts. Specific conditions would vary based on the desired transformation.

      Major Products: The products formed depend on the specific reaction. For example, reduction could yield an amine derivative, while oxidation might lead to an oxazole compound.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: It could serve as a probe in biological studies due to its unique structure.

      Medicine: Although not directly used as a drug, understanding its properties may inspire drug design.

      Industry: Its applications in industry might include materials science or chemical processes.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to elucidate how it exerts effects.
  • Comparison with Similar Compounds

    Remember that while this compound shows promise, ongoing research will likely uncover more about its properties and applications

    Properties

    Molecular Formula

    C22H16Cl2N2O3

    Molecular Weight

    427.3 g/mol

    IUPAC Name

    3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

    InChI

    InChI=1S/C22H16Cl2N2O3/c1-2-28-19-9-5-14(11-17(19)24)21(27)25-16-7-3-13(4-8-16)22-26-18-12-15(23)6-10-20(18)29-22/h3-12H,2H2,1H3,(H,25,27)

    InChI Key

    FYNAOVKMEGYXQE-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

    Origin of Product

    United States

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